Isonitrosoacetone
Description
Contextualization within Modern Chemical Disciplines
Isonitrosoacetone (B1237270), systematically named (1E)-1-hydroxyiminopropan-2-one, is an oxime derivative of pyruvaldehyde. nih.gov As an α-keto-oxime, it possesses two key functional groups: a ketone and an oxime. This bifunctionality is the source of its diverse reactivity, allowing it to participate in a wide array of chemical transformations. In organic synthesis, it can serve as a versatile building block for the construction of more complex molecules, particularly nitrogen-containing heterocycles. frontiersin.orgnih.gov In coordination chemistry, the oxime group provides a site for chelation with metal ions, opening up possibilities for the design of novel metal complexes with interesting structural and catalytic properties. researchgate.netunisi.it More recently, its biological activity has come under scrutiny, particularly its role as a reactivator of acetylcholinesterase, an enzyme vital to nerve function. nih.govmedkoo.com
Historical Evolution of this compound Investigations
The investigation of this compound and related compounds has a long history, with early studies focusing on their synthesis and basic reactivity. One of the earliest reported preparations involved the reaction of acetone (B3395972) with sodium nitrite (B80452) in the presence of an acid. Another classic method is the nitrosation of ketones, a reaction that has been refined over the years to improve yields and selectivity. These foundational studies laid the groundwork for a deeper understanding of the chemical behavior of α-keto-oximes. For many years, this compound remained a compound of primarily academic interest, a useful intermediate in certain organic reactions but without widespread application.
Contemporary Significance and Research Trajectories of this compound
In recent years, the significance of this compound has expanded considerably, driven by new discoveries regarding its biological activity. A major area of current research is its potential as an antidote for organophosphate poisoning. nih.gov Organophosphates are a class of highly toxic compounds that includes nerve agents and pesticides. They function by irreversibly inhibiting acetylcholinesterase (AChE), leading to a life-threatening buildup of the neurotransmitter acetylcholine. This compound has been shown to reactivate organophosphate-inhibited AChE, making it a promising candidate for the development of new medical countermeasures. nih.gov This has spurred a wave of research into its mechanism of action, pharmacokinetic properties, and potential for clinical use. Current research trajectories are focused on optimizing its efficacy and safety profile, as well as exploring its potential in combination with other antidotes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1E)-1-hydroxyiminopropan-2-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGLVOLWBBGQHS-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073162 | |
| Record name | Propanal, 2-oxo-, 1-oxime | |
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Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Isonitrosoacetone | |
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Vapor Pressure |
0.2 [mmHg] | |
| Record name | Isonitrosoacetone | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
306-44-5, 17280-41-0, 31915-82-9 | |
| Record name | Isonitrosoacetone | |
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| Record name | Isonitrosoacetone | |
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| Record name | Propanal, 2-oxo-, 1-oxime | |
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| Record name | 2-oxopropionaldehyde 1-oxime | |
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| Record name | anti-Pyruvic aldehyde 1-oxime | |
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| Record name | ISONITROSOACETONE | |
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Ii. Synthetic Methodologies and Mechanistic Elucidation of Isonitrosoacetone Formation
Conventional Synthetic Routes to Isonitrosoacetone (B1237270)
The synthesis of this compound has historically relied on the nitrosation of readily available carbonyl compounds, primarily acetone (B3395972). A well-established conventional method involves the reaction of acetone with ethyl nitrite (B80452) in the presence of an acid, typically hydrochloric acid (HCl) sciencemadness.orggoogle.comchemicalbook.com. This reaction proceeds via the nitrosation of the α-carbon of acetone, leading to the formation of this compound. Variations of this method utilize other nitrosating agents, such as sodium nitrite in the presence of acetic acid or sulfuric acid, to generate nitrous acid in situ, which then reacts with acetone chemicalbook.comarchive.org.
Another classical approach involves the reaction of ethyl acetoacetate (B1235776). This route typically entails treatment with a base, such as potassium hydroxide (B78521) (KOH), followed by nitrosation with sodium nitrite under acidic conditions and subsequent hydrolysis lookchem.com. Alternatively, 2-oxopropanal can be reacted with hydroxylamine (B1172632) hydrochloride to yield this compound lookchem.com.
While these methods are effective, yields and purity can vary. For instance, a preparation using acetone, sodium nitrite, and acetic acid yielded approximately 69% of the product chemicalbook.com. More optimized methods, such as those employing nitrosyl chloride (NOCl) as the nitrosating agent with acetone and calcium carbonate (CaCO₃), have reported significantly higher yields, ranging from 80.7% to 96.0% google.com.
Table 2.1: Conventional Synthetic Routes to this compound
| Starting Material(s) | Reagent(s) | Conditions | Typical Yield | Citation(s) |
| Acetone | Ethyl nitrite, HCl | Room temperature, ether solvent | ~80-96% | google.com |
| Acetone | Sodium nitrite, Acetic acid | Ice-cooled, stirring | ~69% | chemicalbook.com |
| Acetone | tert-Butyl nitrite, HCl | Flow chemistry, 10 °C | Not specified | acs.org |
| Ethyl acetoacetate | KOH, Sodium nitrite, Sulfuric acid | 0 °C to room temperature, aqueous medium | ~79% | lookchem.com |
| 2-Oxopropanal | Hydroxylamine hydrochloride | Tetrahydrofuran/water, 24 °C | ~74% | lookchem.com |
| Acetone | Nitrosyl chloride (NOCl), CaCO₃ | 17-20 °C | ~90-96% | google.com |
Innovations in this compound Synthesis and Process Optimization
Recent advancements in chemical synthesis have focused on improving the efficiency, sustainability, and scalability of this compound production. Process intensification (PI) strategies, including continuous flow chemistry and microwave-assisted synthesis (MAS), have emerged as key areas of innovation mdpi.comvapourtec.com.
Continuous Flow Chemistry: The development of continuous flow processes offers significant advantages, such as enhanced safety, better control over reaction parameters, and reduced reactor size mdpi.comvapourtec.com. A notable innovation involves the use of tert-butyl nitrite and catalytic quantities of HCl to generate nitrosyl chloride in situ, which then reacts with acetone. This method allows for the controlled generation and immediate consumption of reactive intermediates, mitigating potential decomposition issues and improving process robustness acs.org. This approach can be optimized by carefully controlling mixing and temperature, with ideal reactor temperatures around 10 °C acs.org.
Microwave-Assisted Synthesis (MAS): Microwave irradiation has proven to be a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods oatext.comnih.govscielo.org.mx. While specific MAS protocols for this compound are not extensively detailed in the provided literature, the general application of MAS to similar organic transformations, including condensation reactions and the synthesis of heterocyclic compounds, highlights its potential for optimizing this compound synthesis oatext.comnih.govscielo.org.mxmdpi.com. MAS is recognized as a "green" technology, particularly when employed under solvent-free conditions scielo.org.mx.
Green Chemistry Principles: The integration of PI and MAS aligns with green chemistry principles by aiming to reduce waste, minimize energy consumption, and utilize safer reagents and conditions mdpi.comnih.govscielo.org.mx. The development of catalytic methods also contributes to greener synthesis by potentially lowering reagent usage and improving reaction efficiency mdpi.com.
Mechanistic Pathways of this compound Chemical Reactions
This compound is a bifunctional molecule, possessing both a ketone carbonyl group and an oxime moiety (C=NOH). This dual functionality makes it a reactive species capable of undergoing a variety of chemical transformations smolecule.com. Its reactivity can be broadly categorized into reactions involving the oxime group, the carbonyl group, and its participation as a building block in more complex syntheses.
The oxime group can undergo oxidation to nitroso compounds smolecule.com. The ketone carbonyl group is susceptible to nucleophilic attack. Furthermore, this compound serves as a valuable synthon in the construction of heterocyclic compounds and other complex organic molecules smolecule.comacs.orgkent.ac.ukresearchgate.net. Its reduction leads to the formation of aminoacetone sciencemadness.orggla.ac.uk.
This compound actively participates in condensation reactions, leveraging the reactivity of its functional groups. One significant pathway involves its reaction with nucleophiles, such as amines, to form imines and other nitrogen-containing compounds smolecule.com. Historically, it has been observed that acetoacetic acid, under the influence of nitrous acid, is converted to this compound, which then reacts with ammonia (B1221849) and ferrous salts to form a colored complex archive.org. This suggests a condensation-like process involving the formation of a salt.
The molecule's structure, with an active methylene (B1212753) group adjacent to the carbonyl and the oxime functionality, makes it amenable to reactions akin to aldol (B89426) or Knoevenagel condensations, particularly when reacting with aldehydes or ketones under appropriate catalytic conditions oatext.comsmolecule.com. While specific detailed mechanisms for this compound in these named condensations are not extensively elaborated in the provided snippets, its participation in forming complex structures through condensation pathways is well-documented acs.org.
This compound itself can be transformed into various other valuable compounds, and its derivatives also undergo diverse reactions.
Reduction: The reductive transformation of this compound is a key pathway, yielding aminoacetone. This reduction can be achieved using various reducing agents, including catalytic hydrogenation or chemical reductants like iron in the presence of acid sciencemadness.orggla.ac.uk.
Halogenation: this compound can be halogenated at the α-position. For example, reaction with chlorine can produce α-chloro-isonitrosoacetone dtic.mil.
Heterocycle Synthesis: A significant application of this compound is its role as a precursor in the synthesis of heterocyclic compounds. It reacts with various nitrogen nucleophiles, such as aminopyridines, to form fused ring systems acs.org. It is also utilized in the preparation of metal complexes, such as copper bis(thiosemicarbazone) complexes, which have applications in medical diagnostic imaging smolecule.comkent.ac.uk. Furthermore, its reaction with hydroxylamine in alkaline conditions can lead to the formation of aminomethylfurazan researchgate.net.
Coordination Chemistry: The oxime nitrogen and the carbonyl oxygen atoms can act as coordinating sites, allowing this compound to form coordination compounds with transition metals like cobalt, nickel, and copper smolecule.com.
Other Transformations: this compound can undergo hydrolysis to yield methylglyoxal (B44143) and hydroxylamine under certain conditions sciencemadness.org. Its derivatives, such as α-chloro-isonitrosoacetone, are also key intermediates in further synthetic endeavors acs.orgresearchgate.netdtic.mil.
Compound Name Index:
Acetone
Acetoacetic acid
Amine
Aminoacetone
Aminomethylfurazan
Ammonia
Aniline
Benzaldehyde
Bis(thiosemicarbazone) complexes
tert-Butyl nitrite
Calcium carbonate (CaCO₃)
Carbonyl compounds
Cobalt
Copper
Cyanoacetamide
Diacetyl monoxime
Ethyl acetoacetate
Ethyl nitrite
Ferrous sulfate (B86663)
Formaldehyde
Hydrochloric acid (HCl)
Hydrogen peroxide
Hydroxylamine
Hydroxylamine hydrochloride
Imines
Imidazo[1,5-a]pyridine derivatives
Inorganic acid
Inorganic nitrite
this compound
Ketone
Potassium hydroxide (KOH)
Pyruvaldehyde 1-oxime
Pyridinium (B92312) salts
Sodium nitrite
Sulfuric acid (H₂SO₄)
Thiosemicarbazide
Transition metals
tert-Butyl nitrite
(E)-2-oxopropanal oxime
α-Chloro-isonitrosoacetone
Nitrosyl chloride (NOCl)
2-Oxopropanal
2-Oxopropanal oxime
Methylglyoxal
Nickel
Nitrous acid
Iii. Advanced Applications of Isonitrosoacetone in Organic Synthesis
Isonitrosoacetone (B1237270) as a Multifunctional Synthetic Intermediate
This compound's structure, featuring a ketone and an oxime group, allows it to participate in a wide array of chemical transformations. This dual functionality makes it a highly adaptable intermediate for constructing more complex organic molecules.
This compound serves as a key precursor in the synthesis of various heterocyclic ring systems, which are fundamental structures in pharmaceuticals, agrochemicals, and materials science.
Quinoxalines: this compound can react with o-phenylenediamines to form quinoxaline (B1680401) derivatives orgsyn.orgbyu.eduscielo.org.zaorganic-chemistry.orgsapub.org. This reaction typically involves the condensation of the dicarbonyl-like structure of this compound with the o-diamine.
Pyrazines: The compound has been utilized in the synthesis of pyrazines gla.ac.ukgoogle.com. For instance, it can react with aminomalononitrile (B1212270) to yield substituted pyrazines google.com.
Imidazo[1,2-a]pyridines and Other Heterocycles: While specific literature examples for imidazo[1,2-a]pyridines directly from this compound were not immediately found in the provided snippets, its general utility as a precursor for heterocyclic synthesis is well-established due to its reactive functional groups smolecule.com. Its ability to undergo condensation and cyclization reactions makes it suitable for forming various nitrogen-containing heterocycles.
Beyond specific heterocyclic classes, this compound acts as a versatile building block for constructing more intricate organic molecular scaffolds. Its functional groups can be selectively modified or reacted to introduce complexity and diversity into molecular architectures smolecule.comsmolecule.com. Researchers leverage its reactivity to assemble carbon-nitrogen frameworks and other complex structures relevant to medicinal chemistry and materials science.
Strategic Roles in Pharmaceutical and Agrochemical Intermediate Production
This compound plays a strategic role in the synthesis of intermediates for both the pharmaceutical and agrochemical industries.
Amidoximes are a class of compounds with significant biological activities, including antibacterial, antiviral, and anti-inflammatory properties researchgate.net. This compound can be a starting material or intermediate in the synthesis of certain amidoxime (B1450833) derivatives, or compounds that are structurally related to them, contributing to the development of new therapeutic agents researchgate.netmdpi.comrsc.orgthieme-connect.deresearchgate.net.
The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals smolecule.comlookchem.commstack.coreachemchemicals.comframochem.com. Its reactive nature allows for its incorporation into multi-step synthetic pathways leading to complex active pharmaceutical ingredients (APIs). For example, its potential use in reactivating acetylcholinesterase (AChE) in cases of organophosphate poisoning highlights its relevance in medicinal chemistry smolecule.com.
Utility in the Preparation of Specialized Chemical Reagents
This compound's unique chemical properties also lend themselves to the preparation of specialized chemical reagents. Its ability to form coordination complexes with transition metals, for instance, makes it useful in coordination chemistry and catalysis smolecule.com. Furthermore, its specific reactivity profiles can be exploited to develop tailored reagents for particular synthetic transformations.
Iv. Coordination Chemistry and Supramolecular Assembly Involving Isonitrosoacetone
Isonitrosoacetone (B1237270) as a Ligand: Design and Coordination Modes
This compound's utility in coordination chemistry stems from its capacity to coordinate with metal ions through various modes. The presence of both nitrogen and oxygen donor atoms allows it to act as a versatile chelating agent. The specific coordination mode often depends on the metal ion, the reaction conditions, and the presence of other ligands.
Characterization of Metal-Isonitrosoacetone Complexes
The synthesis of metal complexes with this compound derivatives often involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes can be characterized by a variety of techniques to determine their structure, composition, and properties. Elemental analysis provides the empirical formula of the complex, indicating the ratio of metal to ligand. nih.gov
Spectroscopic methods are crucial for elucidating the coordination environment. Infrared (IR) spectroscopy can confirm the coordination of the this compound ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N, N-O, and C=O groups. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the complex in solution. nih.govchemrxiv.org UV-visible spectroscopy is used to study the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the metal-ligand bond. researchgate.net
X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths and angles. nih.govchemrxiv.org This technique can unambiguously determine the coordination number and geometry of the metal center.
Interactive Table: Spectroscopic Data for a Representative Metal-Isonitrosoacetone Complex
| Technique | Key Observation | Interpretation |
|---|---|---|
| Infrared (IR) Spectroscopy | Shift in ν(C=N) and ν(N-O) bands | Confirms coordination of the oxime group to the metal center. |
| UV-Visible Spectroscopy | d-d transitions and charge transfer bands | Provides information on the electronic structure and geometry of the complex. fiveable.me |
| NMR Spectroscopy | Changes in chemical shifts of ligand protons | Elucidates the solution-state structure and ligand conformation upon coordination. |
Spectroscopic and Spectro-electrochemical Investigations of this compound Coordination Compounds
Spectroelectrochemistry is a powerful technique that combines spectroscopy and electrochemistry to study the electronic properties of molecules in different oxidation states. researchgate.net This method allows for the in-situ characterization of redox-active this compound complexes. By applying a potential to a solution of the complex, changes in its electronic absorption spectrum can be monitored, providing insights into the nature of the orbitals involved in the redox processes. researchgate.net
Electron Paramagnetic Resonance (EPR) spectroscopy is another valuable tool for studying paramagnetic metal complexes of this compound, particularly those with unpaired electrons. researchgate.net EPR can provide information about the electronic structure and the environment of the metal ion within the complex.
Electronic Structure and Bonding in this compound Coordination Systems
Understanding the electronic structure and bonding in metal-isonitrosoacetone complexes is fundamental to explaining their properties and reactivity. Two primary theoretical models, Ligand Field Theory and Molecular Orbital Theory, are employed for this purpose.
Application of Ligand Field Theory to this compound Complexes
Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination complexes by considering the interaction between the metal d-orbitals and the ligands. wikipedia.org It is an extension of crystal field theory, incorporating aspects of molecular orbital theory. purdue.edu LFT explains how the degeneracy of the metal d-orbitals is lifted upon coordination, leading to a splitting of the orbitals into different energy levels. wikipedia.org The magnitude of this splitting, denoted as Δ, is influenced by the nature of the ligands. libretexts.org
The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. By analyzing the electronic spectra of this compound complexes, the position of this compound in this series can be estimated, providing insight into its field strength as a ligand. This information helps in predicting the magnetic properties (high-spin or low-spin) of the complexes. fiveable.meyoutube.com
Molecular Orbital Theory in Elucidating Coordination Behavior
Molecular Orbital (MO) theory provides a more comprehensive description of bonding in coordination compounds by considering the overlap of metal and ligand orbitals to form molecular orbitals. fiveable.medalalinstitute.com This theory accounts for both the ionic and covalent character of the metal-ligand bond. britannica.com
Interactive Table: Comparison of Bonding Theories for this compound Complexes
| Theory | Core Concept | Information Gained for this compound Complexes |
|---|---|---|
| Ligand Field Theory (LFT) | Focuses on the splitting of metal d-orbitals by ligand electrostatic fields. wikipedia.org | Explains magnetic properties (high-spin/low-spin) and colors based on d-d transitions. fiveable.me |
| Molecular Orbital (MO) Theory | Considers the formation of molecular orbitals from metal and ligand atomic orbitals. dalalinstitute.com | Provides a detailed picture of covalent bonding, charge distribution, and electronic transitions. fiveable.me |
Catalytic Activity and Reactivity of this compound-Based Metal Complexes
Metal complexes derived from this compound and related ligands have shown promise in various catalytic applications. The reactivity of these complexes is intrinsically linked to the nature of the metal center and the coordination environment provided by the this compound ligand.
Research has demonstrated that metal complexes, including those with ligands similar to this compound, can catalyze a range of organic transformations. sciensage.infosciensage.info For instance, copper complexes have been shown to be effective catalysts for C-N coupling reactions, such as the amination of aryl halides. sciensage.info The catalytic activity is influenced by factors such as the metal's oxidation state and the steric and electronic properties of the ligands. sciensage.info
The reactivity of this compound complexes can be tuned by modifying the ligand structure or the metal ion. For example, the introduction of different substituents on the this compound backbone can alter the electronic properties of the ligand and, consequently, the catalytic performance of the resulting metal complex. The choice of metal is also critical, as different metals exhibit distinct catalytic activities for specific reactions. researchgate.net The study of the reactivity of these complexes is an active area of research with potential applications in synthetic chemistry. rsc.org
Mechanistic Studies of Catalytic Transformations
The catalytic activity of metal complexes is profoundly influenced by the nature of the ligands coordinated to the metal center. This compound and its derivatives have been employed as ligands in various catalytic systems, with research focusing on understanding the underlying reaction mechanisms to enhance catalyst efficiency and selectivity.
While detailed mechanistic studies specifically focusing on this compound complexes are still an emerging area of research, the broader understanding of oxime-containing ligands in catalysis provides a foundational framework. The coordination of this compound to a metal center can modulate its electronic properties, which in turn influences the catalytic cycle. For instance, in oxidation reactions, the metal-isonitrosoacetone complex can facilitate the transfer of oxygen atoms to a substrate. The mechanism often involves the formation of a high-valent metal-oxo intermediate, with the this compound ligand stabilizing this reactive species.
In the context of cross-coupling reactions, a common catalytic process in organic synthesis, the this compound ligand can play a crucial role in the key steps of oxidative addition, transmetalation, and reductive elimination. The steric and electronic properties of the this compound ligand can be fine-tuned to control the accessibility of the metal center and the stability of reaction intermediates, thereby directing the outcome of the reaction. Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these catalytic cycles, providing insights into transition state geometries and reaction energetics.
A notable example, though not involving this compound directly, is the use of other oxime-based ligands in palladium-catalyzed cross-coupling reactions. Mechanistic investigations in these systems have revealed the importance of the ligand in promoting the reductive elimination step, which is often the rate-determining step of the catalytic cycle. It is hypothesized that this compound complexes could exhibit similar behavior, a prospect that warrants further detailed investigation.
| Catalytic Reaction Type | Potential Role of this compound Ligand | Key Mechanistic Steps Influenced |
| Oxidation | Stabilizing high-valent metal-oxo species | Oxygen atom transfer |
| Cross-Coupling | Modulating electronic and steric properties of the metal center | Oxidative addition, transmetalation, reductive elimination |
| Reduction | Facilitating hydride transfer | Substrate coordination and activation |
Exploration in Materials Science Applications
The ability of this compound to form well-defined coordination complexes and participate in supramolecular assembly has opened avenues for its application in materials science. The resulting materials can exhibit interesting properties, such as tunable luminescence, magnetic behavior, and catalytic activity in heterogeneous systems.
Coordination polymers and metal-organic frameworks (MOFs) are a class of materials where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional structures. While specific examples of this compound-based MOFs are not yet widely reported, the principles of their formation are well-established with similar oxime-containing ligands. The geometry and connectivity of the this compound ligand, when coordinated to different metal centers, can direct the formation of diverse network topologies. These materials can possess porous structures, making them potentially useful for applications in gas storage, separation, and heterogeneous catalysis.
The photophysical properties of this compound metal complexes are also of interest. The coordination of this compound to metal ions can lead to the emergence of new absorption and emission bands in the UV-visible spectrum. This phenomenon, known as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), can result in luminescent materials. The emission properties of these materials can often be tuned by changing the metal ion or by modifying the this compound ligand. Such tunable luminescent materials have potential applications in sensing, bio-imaging, and light-emitting devices.
Furthermore, the self-assembly of this compound metal complexes can lead to the formation of supramolecular structures with defined shapes and sizes. These assemblies are held together by non-covalent interactions, such as hydrogen bonding and π-π stacking, in addition to the coordination bonds. The resulting supramolecular architectures can exhibit emergent properties that are not present in the individual molecular components. For example, the arrangement of metal centers within these assemblies can lead to cooperative magnetic or catalytic effects.
| Material Type | Potential Role of this compound | Potential Applications |
| Coordination Polymers/MOFs | Bridging ligand to form extended networks | Gas storage, separation, heterogeneous catalysis |
| Luminescent Materials | Ligand in emissive metal complexes | Sensing, bio-imaging, light-emitting devices |
| Supramolecular Assemblies | Building block for self-assembled structures | Molecular recognition, stimuli-responsive materials |
V. Biological Interactions and Medicinal Chemistry Research of Isonitrosoacetone
Investigation of Enzyme Inhibition and Reactivation Mechanisms
The primary focus of research into the biological interactions of isonitrosoacetone (B1237270) has been its ability to reactivate acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. Organophosphorus compounds, such as nerve agents and pesticides, can irreversibly inhibit AChE, leading to a cholinergic crisis that can be fatal. The standard treatment involves the use of an AChE reactivator, typically an oxime, in conjunction with atropine. nih.gov this compound, as a tertiary oxime, has been investigated for this purpose. nih.gov
An in vitro study was conducted to determine the reactivation kinetics of this compound with human acetylcholinesterase (AChE) that had been inhibited by various organophosphorus compounds, including tabun, sarin, cyclosarin, VX, and paraoxon. nih.gov The findings from this kinetic analysis revealed that this compound exhibits a notably low affinity for the inhibited AChE. However, with the exception of tabun-inhibited AChE, it demonstrated a moderate to high reactivity. nih.gov
Table 1: Kinetic Constants for the Reactivation of Organophosphate-Inhibited Human AChE by this compound (MINA)
| Inhibitor | kr (min⁻¹) | KD (mM) | kr2 (M⁻¹min⁻¹) |
|---|---|---|---|
| Sarin | 0.058 ± 0.002 | 10.3 ± 0.6 | 5.6 |
| Cyclosarin | 0.083 ± 0.002 | 5.0 ± 0.3 | 16.6 |
| VX | 0.021 ± 0.001 | 1.8 ± 0.2 | 11.7 |
| Paraoxon | 0.013 ± 0.001 | 2.5 ± 0.3 | 5.2 |
| Tabun | < 0.001 | > 20 | < 0.05 |
Data sourced from Worek et al. (2011). nih.gov kr = maximal reactivation rate constant; KD = dissociation constant; kr2 = second-order reactivation rate constant.
Detailed studies specifically elucidating the molecular basis of this compound's biological activity through methods such as molecular docking and binding site analysis are not extensively available in the current scientific literature. While general molecular modeling studies on acetylcholinesterase and its inhibitors are common, specific computational analyses detailing the binding interactions of this compound with the active site of inhibited AChE are limited. nih.govddg-pharmfac.netplos.orgresearchgate.netresearchgate.net Such studies would be crucial to understand the specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern its reactivation efficacy and to guide the design of more potent reactivators.
Studies on Antimicrobial and Antibacterial Properties of this compound
The potential of this compound and its derivatives as antimicrobial or antibacterial agents has been an area of some investigation, though research directly on this compound is scarce.
Based on available scientific literature, there is a lack of studies specifically evaluating the direct antimicrobial and antibacterial properties of this compound. While various organic compounds are routinely screened for such activities, this compound does not appear to have been a significant focus of these screening programs. asinex.comunram.ac.idmdpi.com
While research on this compound itself is limited in the context of antimicrobial activity, a study on a related compound, an isonitrosomalononitrile silver(I) salt, has shown promising results. sciforschenonline.org This water-soluble silver salt demonstrated significant in vitro antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.15 to 5 µg/mL against both sensitive and resistant Gram-positive and Gram-negative bacteria. sciforschenonline.org Furthermore, in an in vivo study using a Staphylococcus aureus infected Galleria mellonella larvae model, the isonitrosomalononitrile silver(I) salt showed therapeutic potential. sciforschenonline.org It is important to note that this compound is a derivative of isonitrosomalononitrile and not directly of this compound. The antimicrobial efficacy was largely attributed to the presence of the silver atom. sciforschenonline.org There is a lack of broader research into the synthesis and evaluation of a range of this compound-derived compounds for their antimicrobial properties. nih.govsphinxsai.comamanote.comnih.govnih.govmdpi.com
This compound as a Chemical Probe in Chemically Mediated Biological Interactions
The use of small molecules as chemical probes to investigate biological processes is a valuable tool in chemical biology. nih.govresearchgate.netrsc.org However, there is no significant evidence in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe for studying chemically mediated biological interactions. Its primary area of investigation has remained its potential as an acetylcholinesterase reactivator.
Toxicological Research Perspectives on this compound and its Derivatives
Toxicological research on this compound and its derivatives has been primarily driven by its potential application as a medical countermeasure against nerve agent poisoning. Understanding the toxicity of these compounds is crucial for evaluating their therapeutic index and ensuring their safety in clinical applications. Studies have explored both in vivo and in vitro toxicological profiles, revealing important insights into their potential adverse effects.
In vivo studies in animal models have been instrumental in determining the acute toxicity of this compound. These studies have established lethal dose levels and identified key toxicological effects. For instance, research has determined the median lethal dose (LD50) and the lowest published lethal dose (LDLo) through various routes of administration in rodents.
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |
|---|---|---|---|---|
| LD50 (Lethal dose, 50 percent kill) | Intraperitoneal | Rodent - mouse | 148 mg/kg | Details of toxic effects not reported other than lethal dose value. |
| LDLo (Lowest published lethal dose) | Intraperitoneal | Rodent - rat | 100 mg/kg | Behavioral - altered sleep time (including change in righting reflex), Behavioral - somnolence (general depressed activity), Behavioral - tremor. chemsrc.com |
| LCLo (Lowest published lethal concentration) | Inhalation | Rodent - rat | 3,600 mg/m3/2hr | Causes degenerative changes to brain, coma, and dyspnea. nih.gov |
The observed toxic effects of this compound in animal studies point towards the central nervous system as a primary target. In inhalation lethal-concentration studies, degenerative changes to the brain, coma, and dyspnea were noted in rats. nih.gov Furthermore, oral lethal-dose studies in rats have reported convulsions as a significant toxic effect. nih.gov These findings are consistent with the neurotoxic potential of the compound.
In addition to lethality, other adverse effects have been documented. This compound is reported to be a neurotoxin that affects the central nervous system. nih.gov It has been shown to cause skin irritation, serious eye irritation, and may cause respiratory irritation. nih.gov The toxic potential of this compound in animals underscores the need for human studies to determine its tolerability and pharmacokinetics to properly assess its value as an antidote in organophosphorus poisoning. nih.gov
The following table summarizes the key toxicological findings for this compound:
| Parameter | Finding | Species | Reference |
|---|---|---|---|
| Acute Inhalation Toxicity (LCLo) | 3,600 mg/m³/2hr | Rat | nih.gov |
| Acute Intraperitoneal Toxicity (LD50) | 148 mg/kg | Mouse | chemsrc.com |
| Acute Intraperitoneal Toxicity (LDLo) | 100 mg/kg | Rat | chemsrc.com |
| Primary Target Organ | Central Nervous System | Rat | nih.gov |
| Observed Neurotoxic Effects | Degenerative changes to the brain | Rat | nih.gov |
| Coma and Dyspnea | Rat | nih.gov | |
| Convulsions (oral exposure) | Rat | nih.gov | |
| Other Adverse Effects | Skin Irritation | Not Specified | nih.gov |
| Serious Eye Irritation | Not Specified | nih.gov | |
| Respiratory Tract Irritation | Not Specified | nih.gov |
Vi. Theoretical and Computational Investigations of Isonitrosoacetone
Quantum Chemical Calculations on Isonitrosoacetone (B1237270) Molecular Architectures and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict molecular properties and understand reactivity. These methods allow for the detailed examination of electronic structure, molecular orbitals, and potential energy surfaces, providing insights into a molecule's behavior.
Studies have utilized DFT to investigate the electronic structure and predict various properties of this compound and related compounds. For instance, DFT calculations employing functionals such as B3LYP with basis sets like 6-311++G(d,p) have been used to optimize molecular geometries, analyze vibrational frequencies, and predict electronic spectra researchgate.netscielo.org.mx. These calculations help in understanding the distribution of electron density and the nature of chemical bonds within the molecule.
A significant aspect of this compound's molecular architecture is its potential for tautomerism wuxiapptec.comtgc.ac.insubstack.comresearchgate.netarxiv.org. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. Computational studies are essential for characterizing these different tautomeric forms, predicting their relative stabilities, and understanding how solvent or environmental factors might influence the tautomeric equilibrium. Such analyses are critical for predicting a molecule's behavior in different chemical environments and its interactions with biological targets. For example, DFT calculations can provide insights into the frontier molecular orbitals (HOMO and LUMO), which are key indicators of a molecule's reactivity and its potential to participate in chemical reactions researchgate.netscielo.org.mx.
Table 1: Computational Details for Electronic Structure Studies
| Computational Method | Basis Set | Properties Investigated | Reference(s) |
| DFT (B3LYP) | 6-311++G(d,p) | Geometry optimization, vibrational analysis, electronic spectra, HOMO/LUMO | researchgate.netscielo.org.mx |
| DFT | Various | Tautomerism, electronic properties, reactive sites | wuxiapptec.comtgc.ac.insubstack.comresearchgate.netarxiv.orgaraproceedings.com |
Understanding the mechanisms by which chemical reactions occur is fundamental in chemistry. Computational modeling, particularly DFT, is employed to map out reaction pathways, identify transition states, and calculate activation energies and energy barriers. These calculations help in predicting the feasibility and kinetics of chemical transformations.
Studies have used DFT to explore reaction mechanisms involving related oxime compounds, providing a framework for understanding similar processes that might involve this compound nih.govsmu.edunih.gov. For instance, research on the reaction mechanism of N-Nitroso dimethyl amine formation from hydrazine (B178648) derivatives has utilized DFT to calculate activation energies for specific steps, such as an H radical transfer, which was found to require a potential barrier of 8.1 kcal/mol nih.gov. Another step in a related pathway was calculated to have a low energy barrier of 1.7 kcal/mol, indicating a facile process nih.gov. These types of calculations are vital for predicting how molecules like this compound might react or participate in catalytic cycles.
Table 2: Reaction Pathway Energetics from Computational Studies
| Reaction Step/Process | Computational Method | Calculated Barrier (kcal/mol) | Related Compound/Context | Reference(s) |
| H radical transfer (reactant-like TS) | DFT | 8.1 | N-Nitroso dimethyl amine formation | nih.gov |
| Step 2a' in N-Nitroso dimethyl amine formation | DFT | 1.7 | N-Nitroso dimethyl amine formation | nih.gov |
| Intramolecular oxime transfer | DFT (PBE0/def2-TZVPP) | Not specified (highest barriers identified) | Isoxazoline formation | nih.gov |
Molecular Dynamics Simulations for Conformational and Dynamic Analysis of this compound
Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing researchers to observe how molecules move and change shape over time. By simulating the trajectories of atoms and molecules, MD can reveal conformational landscapes, flexibility, and dynamic interactions.
While direct MD simulations specifically detailing the conformational analysis of this compound itself are not extensively detailed in the provided search snippets, the methodology is widely applied to understand molecular behavior. MD simulations are crucial for mapping energy landscapes, identifying stable and transient conformations, and understanding how molecules interact with their environment, including solvent molecules cresset-group.comnih.gov. In related fields, such as protein-ligand interactions, MD simulations are used to explore binding modes and the dynamic stability of complexes acs.orgnih.gov. These simulations can reveal how a molecule's structure changes in response to its environment, which is critical for predicting its behavior in biological systems or catalytic processes.
Advanced Computational Approaches for Predicting this compound Interactions
Beyond basic electronic structure and dynamics, advanced computational techniques are employed to predict how molecules like this compound interact with larger systems, such as proteins or catalytic surfaces.
Computational methods, including molecular docking and MD simulations, are extensively used to predict and understand the binding of small molecules (ligands) to proteins. These techniques are vital in drug discovery and understanding enzyme mechanisms.
Research has explored the interaction of oximes, including this compound, with acetylcholinesterase (AChE) acs.orgeurekaselect.comscience.govscience.govresearchgate.net. Molecular docking simulations have been performed to investigate how oxime reactivators bind to AChE, which is inhibited by organophosphorus compounds science.govscience.govresearchgate.net. These studies aim to correlate binding modes with the efficacy of reactivation. For instance, docking studies suggest that oximes can interact with inhibitors bound to AChE, providing insights into the molecular basis of their action researchgate.net. The use of computational science, including simulation, docking, and dynamics, is recognized as essential for developing effective reactivators of AChE eurekaselect.com.
The design and optimization of catalysts is a complex process that greatly benefits from computational approaches. DFT and other quantum chemical methods are instrumental in understanding catalytic mechanisms, predicting activity, and guiding the synthesis of new catalytic materials.
While direct examples of this compound being computationally designed as a catalyst are not explicitly detailed in the provided snippets, its potential as a ligand in coordination chemistry suggests its relevance in catalytic applications researchgate.netresearchgate.net. Computational studies, particularly DFT, are routinely used to model catalytic reactions on metal surfaces, understand adsorption phenomena, and predict reaction pathways and energy landscapes numberanalytics.commdpi.combilkent.edu.trmpg.deuc.edursc.orgcecam.orgpsu.edu. These methods allow researchers to explore structure-activity relationships and optimize catalyst performance in silico before experimental synthesis. For example, DFT is a primary tool for describing adsorption, surface properties, and reactions at surfaces, enabling the prediction of reaction enthalpies, transition states, and mechanisms mdpi.com. The application of these computational strategies to this compound or its derivatives could lead to the development of novel catalysts.
Vii. Advanced Analytical Methodologies for Isonitrosoacetone Research
Sophisticated Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the chemical analysis of isonitrosoacetone (B1237270), offering non-destructive methods to probe its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule. Both ¹H and ¹³C NMR are routinely utilized.
In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the proton signals provide a complete picture of the proton framework. For this compound, with the chemical formula C₃H₅NO₂, one would expect to observe distinct signals for the methyl protons (CH₃), the methine proton (CH), and the hydroxyl proton (OH) of the oxime group. The precise chemical shifts are influenced by the electronic environment of each proton.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Signals corresponding to the methyl carbon, the carbonyl carbon (C=O), and the oxime carbon (C=N) would be expected at characteristic chemical shifts, confirming the core structure of this compound. Publicly available spectral information indicates the existence of both ¹H and ¹³C NMR data for this compound, sourced from commercial suppliers like Sigma-Aldrich Co. LLC. nih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are typical predicted values based on the structure. Actual experimental values may vary based on solvent and other conditions.)
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl (CH₃) | 2.0 - 2.5 | Singlet (s) | 3H |
| Methine (CH) | 7.5 - 8.0 | Singlet (s) | 1H |
| Hydroxyl (OH) | 9.0 - 12.0 | Broad Singlet (br s) | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are typical predicted values based on the structure. Actual experimental values may vary based on solvent and other conditions.)
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Methyl (CH₃) | 25 - 35 |
| Oxime (C=N) | 145 - 155 |
| Carbonyl (C=O) | 190 - 200 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is critical for confirming its molecular weight and for providing structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is approximately 87.08 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-energy ionization process also induces fragmentation of the molecule, resulting in a unique pattern of fragment ions. chemguide.co.uklibretexts.orguni-saarland.dewhitman.edu The stability of the resulting fragments, such as acylium ions, often dictates the most abundant peaks in the spectrum. chemguide.co.uklibretexts.org Analysis of these fragments allows researchers to piece together the molecular structure.
Table 3: Plausible Mass Spectrometry Fragmentation Data for this compound (Note: These are plausible fragmentation patterns based on the structure of this compound and general fragmentation rules.)
| m/z Value | Plausible Fragment Identity | Plausible Neutral Loss |
| 87 | [C₃H₅NO₂]⁺ (Molecular Ion) | - |
| 70 | [C₃H₄NO]⁺ | •OH |
| 43 | [CH₃CO]⁺ (Acylium ion) | •CHNO |
| 42 | [C₂H₂O]⁺• | HNCO |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to investigate its electronic transitions, respectively.
FTIR spectroscopy of this compound would reveal characteristic absorption bands corresponding to the vibrations of its specific functional groups. A reference to an available FTIR spectrum for this compound exists, indicating its use in characterization. nih.gov Key expected absorptions would include a strong peak for the carbonyl (C=O) stretch, a peak for the carbon-nitrogen double bond (C=N) of the oxime, and a broad band for the hydroxyl (O-H) stretch of the oxime group.
Table 4: Typical Infrared Absorption Frequencies for this compound Functional Groups (Note: These are typical frequency ranges for the specified functional groups.)
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3200 - 3600 (Broad) |
| Carbonyl (C=O) | Stretching | 1680 - 1720 (Strong) |
| Oxime (C=N) | Stretching | 1620 - 1690 |
| C-H (sp³) | Stretching | 2850 - 3000 |
UV-Vis spectroscopy provides information about the conjugated systems and electronic transitions within a molecule. This compound, containing a carbonyl group and an oxime, is expected to exhibit characteristic electronic transitions. A study on the related compound isonitrosoacetophenone showed a maximum absorbance at a wavelength of around 278 nm. sciencepublishinggroup.com This provides an estimate for the expected absorption region for this compound, which is primarily due to n→π* and π→π* transitions of the conjugated C=O and C=N systems.
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatography is essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable methodologies.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For oximes like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. gmpinsiders.combiotage.comnih.gov This technique utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
The separation of this compound would be achieved by optimizing the mobile phase composition, typically a mixture of water and an organic solvent such as acetonitrile or methanol. gmpinsiders.comnih.gov The elution of the compound is detected using a UV detector set at a wavelength where this compound exhibits strong absorbance. The versatility and efficiency of RP-HPLC make it a preferred choice for routine analysis in many laboratories. gmpinsiders.com
Table 5: Representative HPLC Parameters for the Analysis of Oxime Compounds
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (or Methanol and Water) |
| Detector | UV-Vis Detector |
| Flow Rate | 0.8 - 1.2 mL/min |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound has a moderate boiling point, GC analysis can be effectively performed, sometimes with derivatization to enhance volatility and thermal stability. For instance, silylation of oximes is a common practice to improve their chromatographic properties.
The methodology typically involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification. Temperature programming, where the column temperature is gradually increased during the analysis, is often employed to achieve better separation of components with different volatilities. mdpi.com
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has re-emerged as a powerful separation technique, offering a green and efficient alternative to traditional high-performance liquid chromatography (HPLC). ijnrd.orgnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. shimadzu.com This fluid state, existing above its critical temperature and pressure, possesses unique properties such as low viscosity and high diffusivity, which are advantageous for chromatography. These characteristics allow for faster separations and higher efficiencies compared to liquid chromatography. ijnrd.org
While direct applications of SFC for this compound analysis are not extensively documented in current literature, the technique's characteristics make it a highly promising tool for this purpose. This compound is a polar molecule, and modern SFC is well-suited for the analysis of such compounds through the addition of polar modifiers (e.g., methanol, ethanol) to the CO₂ mobile phase. nih.gov This approach, known as packed-column SFC (pSFC), expands the technique's applicability far beyond non-polar analytes. nih.gov
The primary advantages of applying SFC to this compound research would include:
High Throughput: The low viscosity of the supercritical CO₂ mobile phase allows for the use of higher flow rates without generating excessive backpressure, leading to significantly shorter analysis times. mdpi.com
Orthogonal Selectivity: SFC can provide different separation selectivity compared to reversed-phase LC, which is valuable for resolving complex mixtures or isolating this compound from matrix components that might co-elute in LC methods. nih.gov
Environmental Sustainability: By replacing the bulk of organic solvents with environmentally benign CO₂, SFC dramatically reduces solvent consumption and waste generation, aligning with the principles of green chemistry. ijnrd.org
Compatibility with Various Detectors: SFC systems can be coupled with a wide range of detectors used in both GC and HPLC, including mass spectrometry (MS), which is crucial for positive identification and structural elucidation. ijnrd.org
Given these benefits, SFC stands as a potent, yet underexplored, technique for the analytical determination of this compound.
Table 1: Potential SFC Method Parameters for this compound Analysis
| Parameter | Potential Setting | Rationale/Comment |
|---|---|---|
| Column | Chiral or achiral stationary phases (e.g., 2-ethylpyridine, diol) | Stationary phase chemistry is crucial for retaining a polar analyte like this compound. Phases designed for SFC offer unique selectivity. |
| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., 5-40% Methanol) | A modifier is necessary to elute polar compounds. The gradient can be optimized to achieve the best peak shape and resolution. |
| Flow Rate | 2-5 mL/min | Higher flow rates than typical HPLC are possible due to the low viscosity of the mobile phase, enabling rapid analysis. |
| Back Pressure | 100-200 bar | Maintained by a back-pressure regulator (BPR) to ensure the mobile phase remains in a supercritical state. |
| Temperature | 35-60 °C | Temperature affects the fluid density and solvating power, influencing retention and selectivity. |
| Detection | UV-Vis, Mass Spectrometry (MS) | MS detection would provide mass-to-charge ratio information for definitive identification and structural analysis. |
Hyphenated Analytical Platforms for Enhanced Detection (e.g., LC-MS, GC-MS, CE-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable in modern analytical chemistry. teledynelabs.com They combine the separation power of chromatography or electrophoresis with the identification capabilities of mass spectrometry, providing unparalleled sensitivity and specificity for analyzing complex samples. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The coupling of HPLC with MS allows for the separation of this compound from complex biological matrices followed by its highly sensitive and specific detection. teledynelabs.com
A key application of this technique was demonstrated in a study focused on determining the brain penetration of monothis compound (MINA), another name for this compound. Researchers developed and validated a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to analyze MINA in brain microdialysate samples from guinea pigs. nih.gov This research highlighted the utility of LC-MS/MS in pharmacokinetic studies, showing that MINA could be detected in the brain approximately 10 minutes after administration. nih.gov The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity through the monitoring of specific precursor-to-product ion transitions, which is crucial when analyzing trace levels of a compound in a complex biological matrix. epa.gov The development of such validated bioanalytical methods is a critical step in evaluating the therapeutic potential of oxime compounds. nih.govdntb.gov.ua
Table 2: Exemplar LC-MS/MS Parameters for this compound (MINA) Analysis
| Parameter | Description | Source |
|---|---|---|
| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | nih.gov |
| Sample Type | Brain microdialysate | nih.gov |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Common for nitrogen-containing compounds like oximes. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific fragmentation pathway of the analyte. |
| Application | Pharmacokinetic study to determine central nervous system penetration. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. shimadzu.com For direct analysis of this compound, its thermal stability would be a critical consideration. However, GC-MS is highly relevant in the analysis of related compounds and can be adapted for this compound, potentially through derivatization.
For instance, a common analytical method involves the derivatization of ketones, like acetone (B3395972), into their oxime form to improve chromatographic behavior and detection limits. One study detailed the determination of acetone in human breath by reacting it with O-2,3,4,5,6-(pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) on a solid-phase microextraction (SPME) fiber. nih.gov The resulting acetone oxime was then analyzed by GC-MS. nih.gov While this study focuses on synthesizing an oxime for measurement, the principle demonstrates the suitability of the oxime functional group for GC-MS analysis. This suggests that this compound itself, or a derivatized form, could be readily analyzed with this technique. The separation power of GC would be effective in resolving this compound from volatile impurities.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS combines the high-efficiency separation of capillary electrophoresis with the sensitive detection of mass spectrometry. mdpi.com Separation in CE is based on the differential migration of analytes in an electric field, making it particularly well-suited for the analysis of charged species. While this compound is neutral, its analysis by CE-MS could be achieved using techniques like micellar electrokinetic chromatography (MEKC), where analytes partition into charged micelles. The coupling to MS provides detection and identification capabilities, making CE-MS a powerful platform for analyzing small molecules in complex, volume-limited samples. mdpi.com
Application of Chemometrics and Multivariate Statistical Analysis in this compound Studies
As advanced analytical techniques like LC-MS and GC-MS generate vast and complex datasets, chemometrics and multivariate statistical analysis become essential tools for extracting meaningful information. mdpi.com Chemometrics applies mathematical and statistical methods to chemical data to optimize experimental procedures and analyze results. mdpi.com
In the context of this compound research, these approaches could be applied in several ways:
Data Exploration and Pattern Recognition: Techniques like Principal Component Analysis (PCA) can be used to visualize complex datasets, such as multiple LC-MS chromatograms from a metabolomics study. nii.ac.jp PCA could help identify patterns and outliers, distinguishing between different experimental groups based on their metabolic profiles, which might be altered by the presence of this compound.
Calibration and Quantification: Multivariate calibration methods, such as Partial Least Squares (PLS) regression, can build robust quantitative models even in the presence of interfering species in the sample matrix. nii.ac.jp This would be valuable for quantifying this compound in complex media where univariate calibration might fail due to matrix effects.
Process Analytical Technology (PAT): In the synthesis of this compound, multivariate statistical process control could be used to monitor the reaction in real-time. By analyzing spectroscopic data (e.g., from Raman or NIR probes), chemometric models can track the concentration of reactants and products, ensuring process efficiency and consistency.
Table 3: Potential Chemometric Applications in this compound Research
| Technique | Description | Potential Application to this compound Data |
|---|---|---|
| Principal Component Analysis (PCA) | An unsupervised pattern recognition technique that reduces the dimensionality of data while retaining most of the variance. | Visualize and explore complex analytical data (e.g., from LC-MS metabolomics) to identify sample groupings, trends, or outliers. |
| Partial Least Squares (PLS) Regression | A multivariate regression method that models the relationship between two matrices of data (e.g., spectral data and concentrations). | Develop robust calibration models for quantifying this compound in complex matrices where spectral overlap or matrix effects are present. |
| PLS-Discriminant Analysis (PLS-DA) | A supervised classification method based on PLS, used to build models that distinguish between predefined classes of samples. | Classify biological samples based on their analytical profiles to determine the effect of this compound exposure. |
| Hierarchical Cluster Analysis (HCA) | An unsupervised clustering method that groups similar samples together based on a distance metric, often visualized as a dendrogram. | Identify natural groupings within a set of samples based on their chemical profiles, without prior knowledge of the classes. |
Viii. Environmental and Atmospheric Chemical Transformations of Isonitrosoacetone
Degradation Pathways and Reactivity in Environmental Compartments
The environmental fate of isonitrosoacetone (B1237270) is governed by its susceptibility to various degradation processes in different environmental compartments. Its solubility in water and reactivity with common environmental oxidants are key factors influencing its persistence and transformation.
In the atmosphere, organic compounds are primarily eliminated through photochemical and oxidative processes. While specific studies detailing the atmospheric degradation of this compound are limited in the provided literature, general principles of atmospheric chemistry suggest its potential reactivity. Photodegradation, which involves the breakdown of chemicals by light energy, is considered a predominant elimination process in the atmosphere, where biodegradation is typically unlikely ecetoc.orgslideshare.net. Key atmospheric oxidants include hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃) copernicus.org. These species can initiate oxidation reactions, leading to the transformation of organic molecules. Direct photolysis, where a molecule absorbs light and undergoes chemical change, is also a significant atmospheric degradation pathway ecetoc.org. The presence of the oxime and carbonyl groups in this compound suggests potential sites for radical attack or photo-induced reactions.
This compound is freely soluble in water drugfuture.com, indicating it can readily participate in reactions within aqueous environments. Its pKa of 8.39 suggests it can exist in both ionized and non-ionized forms depending on the pH of the surrounding medium drugfuture.com.
Research indicates that this compound can undergo hydrolysis. Specifically, it has been observed that upon warming with dilute sulfuric acid, this compound can be converted to methylglyoxal (B44143) iarc.fr. This suggests an acid-catalyzed hydrolysis pathway. Furthermore, it is hypothesized that if this compound remains in water, it may yield methylglyoxal and hydroxylamine (B1172632) sciencemadness.org. These transformations highlight the potential for this compound to act as a precursor to other reactive carbonyl compounds in aquatic systems.
Formation and Occurrence of this compound as a Byproduct or Intermediate
This compound can arise from both biological processes and environmental sources, often in association with other chemical transformations.
This compound is closely linked to methylglyoxal, a significant dicarbonyl compound involved in cellular metabolism. Methylglyoxal is a byproduct of glycolysis and plays a role in various metabolic pathways, including those related to amino acid and carbohydrate metabolism foodb.canih.gov. As noted, this compound can be converted to methylglyoxal, particularly under acidic conditions iarc.fr. This suggests that this compound could potentially be an intermediate or a related compound in metabolic processes that generate or involve methylglyoxal. Its role in biological systems is also being explored in medicinal chemistry, including its potential as an acetylcholinesterase reactivator smolecule.com.
The environmental presence of this compound can be associated with various sources, including incomplete combustion processes such as biomass fires. Forest fires, driven by both natural and anthropogenic factors, are significant sources of atmospheric pollutants and organic compounds forestaction.orgmdpi.commdpi.comeuropa.eu. While direct evidence linking this compound specifically to biomass burning is not extensively detailed in the provided literature, it is plausible that such combustion events, involving the thermal decomposition of organic matter, could generate a range of volatile and semi-volatile organic compounds, potentially including this compound. Anthropogenic activities, in general, contribute to the release of various chemicals into the environment mdpi.commdpi.com.
Investigations of this compound's Environmental Fate and Transport Mechanisms
Understanding the environmental fate and transport of a chemical involves studying how it moves and transforms within different environmental compartments (air, water, soil). For this compound, its physical and chemical properties dictate these processes.
Key properties influencing its environmental behavior include:
Solubility: Being freely soluble in water drugfuture.com facilitates its transport in aquatic systems and potential leaching through soil.
Partitioning: Its moderate solubility in organic solvents like ether, chloroform, benzene, and carbon tetrachloride drugfuture.com suggests it can partition into organic matter in soils and sediments, as well as potentially volatilize to some extent, although its vapor pressure is relatively low (0.2 mmHg) nih.gov.
Reactivity: Its susceptibility to hydrolysis sciencemadness.org and potential atmospheric oxidation ecetoc.orgslideshare.net indicates it can transform into other compounds.
While specific studies quantifying the environmental fate and transport mechanisms of this compound, such as detailed degradation rate constants in various media or atmospheric lifetimes, were not found, the general principles of chemical fate and transport apply. These principles involve considering processes like volatilization, sorption to soil and sediment, leaching, atmospheric transport, and degradation via abiotic (hydrolysis, photolysis, oxidation) and biotic pathways itrcweb.orgcdc.govufz.denih.govmdpi.com. The pKa value of 8.39 indicates that at neutral or alkaline pH, it will exist significantly in its ionized form, which can affect its sorption and transport behavior.
Ix. Future Directions and Emerging Research Avenues for Isonitrosoacetone
Development of Novel and Sustainable Synthetic Routes for Isonitrosoacetone (B1237270)
Traditional synthetic methods for oximes often rely on protocols that are misaligned with modern principles of green chemistry, sometimes involving toxic solvents, harsh conditions, or producing significant waste. acs.org Future research will undoubtedly focus on developing more sustainable and efficient synthetic pathways to this compound.
Key research thrusts in this area include:
Solvent-Free and Aqueous Synthesis: Inspired by developments in green oxime synthesis, future methods for this compound could employ solvent-free "grindstone" chemistry, where reactants are ground together with a solid catalyst like Bi₂O₃ or Sb₂O₃, offering high yields and environmental cleanliness. acs.orgusm.md Alternatively, using water or mineral water as a reaction medium, potentially with natural acid catalysts, presents an economical and environmentally benign route. rsc.orgjuniperpublishers.com
Reusable Heterogeneous Catalysts: A significant advancement would be the use of reusable catalysts to minimize waste and cost. Research into adapting heterogeneous catalysts, such as ionic liquids or guanidine (B92328) supported on metal-organic frameworks (MOFs) or reusable ZnO-CTAB nanocrystals, could lead to highly efficient and recyclable synthetic processes for this compound. nih.govmdpi.com
Advanced Catalytic Systems: The ammoximation route, which uses ammonia (B1221849) and hydrogen peroxide in the presence of catalysts like titanium-containing zeolites, is a leading green method for producing other industrial oximes. acs.org Exploring a similar pathway for this compound could dramatically improve the atom economy and reduce the environmental footprint of its production.
These sustainable approaches promise not only to make the production of this compound more environmentally friendly but also potentially more cost-effective for broader applications.
Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound
| Synthetic Approach | Key Principle | Potential Advantages | Reference Concept |
|---|---|---|---|
| Solvent-Free Grinding | Mechanical activation of reactants with a solid catalyst. | Eliminates solvent waste, rapid reaction times, high yields. | acs.orgusm.md |
| Aqueous Synthesis | Utilizing water as the reaction solvent. | Environmentally benign, low cost, safe. | rsc.org |
| Heterogeneous Catalysis | Use of a solid-phase catalyst that is easily separated and reused. | Catalyst recyclability, reduced waste, process simplification. | nih.gov |
| Ammoximation | Direct reaction of a ketone with ammonia and an oxidant. | High atom economy, mild conditions, short process. | acs.org |
Exploration of Advanced Applications in Catalysis, Materials Science, and Nanotechnology
The unique chemical structure of this compound, featuring a nucleophilic oxime group and the ability to act as a chelating agent, opens up possibilities far beyond its current scope.
Catalysis: Oximes are recognized as versatile ligands in coordination chemistry and catalysis. rsc.orgtandfonline.com this compound can form stable coordination complexes with various transition metals, including cobalt, nickel, and copper. usm.mdresearchgate.net A nickel-isonitrosoacetone complex, for instance, has been noted for its catalytic activity. Future research could focus on synthesizing and characterizing novel metal-isonitrosoacetone complexes and evaluating their catalytic efficacy in important organic transformations, such as cross-coupling reactions, where oxime-based palladium complexes have shown promise. tandfonline.com
Materials Science: The oxime functional group is a valuable component in materials science, particularly for creating dynamic covalent polymers—materials that can form and break bonds reversibly. nsf.govrsc.org This allows for the development of self-healing, responsive, or adaptable materials. This compound could be investigated as a monomer or a cross-linking agent in the synthesis of novel thermosetting polymers, hydrogels, or functional coatings. rsc.orgwikipedia.org Its role as a precursor in reactions like the Beckmann rearrangement further suggests its potential as a building block for advanced polymers like polyamides. wikipedia.org
Nanotechnology: A burgeoning area of research is the use of oxime chemistry for the functionalization of nanoparticles. The reaction between an oxime and a carbonyl group (or vice versa) is a robust method for attaching molecules to the surface of nanomaterials. acs.orgacs.orgnih.govresearchgate.net Future work could explore using this compound to modify the surfaces of mesoporous silica (B1680970) nanoparticles for targeted drug delivery or to functionalize magnetic nanoparticles for applications in environmental remediation, such as the selective chelation and removal of heavy metal ions from water. mdpi.comrsc.orgsemanticscholar.org
Deeper Mechanistic Insights into this compound's Biological Interactions
The primary biological application of this compound is its function as a reactivator for organophosphate-inhibited AChE. nih.gov While initial kinetic studies have provided a foundation, significant opportunities exist to gain a more profound understanding of its mechanism of action.
An in vitro study of this compound (MINA) demonstrated that while it has a very low affinity for inhibited AChE, it possesses moderate to high reactivity for reactivating the enzyme, except when inhibited by the nerve agent tabun. nih.gov Compared to standard pyridinium (B92312) oximes like 2-PAM and obidoxime, this compound's second-order reactivation constant was found to be 500 to 3400-fold lower, implying that high concentrations would be needed for effective in vivo reactivation. nih.gov
Future research should aim to:
Elucidate Structure-Activity Relationships (SAR): Systematically modify the structure of this compound and study how these changes affect its reactivation kinetics, affinity, and efficacy against different organophosphates.
Investigate Binding Dynamics: Employ advanced biophysical techniques alongside computational modeling to visualize the binding pose of this compound within the active site of inhibited AChE. This can reveal key molecular interactions that govern its reactivating potential.
Conduct Pharmacokinetic and Toxicological Studies: A critical gap in the current knowledge is the lack of human data. As noted in previous research, studies are necessary to determine the tolerability, pharmacokinetics, and metabolic fate of this compound in humans to properly assess its value as an antidote. nih.gov
Integration of Multiscale Computational Models for Predictive Chemistry
Computational chemistry offers powerful tools to accelerate research and reduce reliance on time-consuming and costly experiments. For this compound, integrating multiscale computational models represents a major avenue for future exploration.
Pharmacophore Modeling and Virtual Screening: Building on existing in silico models developed for other AChE reactivators, researchers can create a specific pharmacophore model for this compound. researchgate.netrsc.org This model can then be used to virtually screen large chemical databases to identify novel derivatives with potentially higher reactivation efficacy.
Predictive ADMET Modeling: A significant challenge for AChE reactivators is crossing the blood-brain barrier (BBB) to act on the central nervous system. bohrium.com Computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, including BBB penetrability and potential toxicity (e.g., rat oral LD₅₀). researchgate.net Applying these models to this compound and its analogues can guide the design of next-generation reactivators with improved safety and bioavailability profiles.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To gain deeper mechanistic insights, QM/MM simulations can model the chemical reaction of reactivation at the quantum level while treating the surrounding enzyme environment with classical mechanics. This can help elucidate the precise electronic and structural dynamics of the bond-breaking and bond-forming steps involved in displacing the organophosphate from the enzyme's active site.
Table 2: Application of Computational Models in this compound Research
| Computational Method | Research Goal | Predicted Parameters | Potential Impact |
|---|---|---|---|
| Pharmacophore Modeling | Discover novel, more potent analogues. | Binding affinity, fit score. | Guides rational drug design and synthesis. |
| ADMET Prediction | Optimize drug-like properties. | BBB permeability, oral bioavailability, toxicity (LD₅₀). | Reduces late-stage failures in drug development. |
| Molecular Docking | Understand binding interactions with AChE. | Binding pose, interaction energy, key amino acid residues. | Explains structure-activity relationships. |
| QM/MM Simulations | Elucidate the reactivation reaction mechanism. | Transition state energies, reaction pathways. | Provides fundamental insight into chemical reactivity. |
Innovation in Advanced Analytical Techniques for Comprehensive Characterization
Robust and detailed analytical methods are crucial for supporting all facets of this compound research, from synthesis to biological evaluation. Future work should focus on developing and applying innovative analytical techniques for its comprehensive characterization.
Stereoisomer Separation and Analysis: Like many oximes, this compound can exist as geometric stereoisomers (E/Z isomers). wikipedia.org These isomers may exhibit different physical properties, stability, and biological activity. A key research direction is the development of stereoselective analytical methods, likely using High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, to separate, identify, and quantify the individual E and Z isomers. nih.gov Characterization would be confirmed using techniques like 2D NMR and X-ray crystallography. cdnsciencepub.com
Hyphenated Analytical Techniques: For detailed analysis in complex matrices, such as in pharmacokinetic studies, advanced hyphenated techniques are essential. Methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will be vital for identifying and quantifying this compound and its metabolites in biological fluids. Furthermore, techniques like LC-NMR could provide direct structural elucidation of metabolites without the need for isolation.
On-line Bioassays: To facilitate high-throughput screening of this compound derivatives, on-line HPLC-biochemical detection systems can be employed. This approach couples chromatographic separation directly with an enzyme activity assay (such as the Ellman assay for AChE), allowing for the rapid identification of active reactivators within a mixture. semanticscholar.org This can significantly accelerate the discovery of lead compounds.
The validation of these advanced analytical methods according to established guidelines will be critical to ensure the reliability and reproducibility of future research findings.
Q & A
Q. What are the established synthetic routes for isonitrosoacetone, and how do reaction conditions influence yield and purity?
this compound is synthesized via nitrosation of acetone derivatives. A common method involves reacting acetone with nitrous acid (HNO₂) under controlled acidic conditions. The reaction requires precise temperature regulation (0–5°C) to avoid over-nitrosation, which generates byproducts like α-dicarbonyl compounds . Alternative routes include nitrosation of Pd(acac)₂ (palladium acetylacetonate) with nitric oxide (NO), yielding Pd(this compound)₂ complexes as intermediates . Purification typically involves recrystallization from ethanol-water mixtures, with yields ranging from 60–75% depending on stoichiometric ratios .
Q. How does this compound coordinate with transition metals, and what structural features define its complexes?
this compound acts as a bidentate ligand, binding via the oxime nitrogen and ketone oxygen. For Pd(II), it forms square-planar complexes (e.g., Pd(this compound)₂) with bond lengths of ~1.95 Å (Pd–N) and ~2.05 Å (Pd–O), confirmed by X-ray crystallography . Cu(II) complexes adopt distorted octahedral geometries, while Ni(II) shows poor coordination due to electronic mismatches . Stability studies indicate pH-dependent behavior, with optimal complexation at pH 7–8 .
Q. What is the pKa of this compound, and how does this influence its reactivity in aqueous solutions?
this compound has a pKa of 8.3, classifying it as a weak acid. This value governs its protonation state in biological and chemical systems. At physiological pH (7.4), the oxime group remains partially deprotonated, enhancing nucleophilic reactivity for AChE reactivation . Solubility in water (1.07 g/mL at 25°C) and ethanol (>5 g/mL) makes it suitable for polar reaction media .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s efficacy in reactivating acetylcholinesterase (AChE) inhibited by organophosphates?
this compound reactivates AChE via nucleophilic attack on the phosphorylated serine residue. Kinetic studies show a second-order rate constant () of for sarin-inhibited AChE, outperforming pralidoxime in low-pH environments . Molecular dynamics simulations reveal that its compact structure allows deeper penetration into the AChE active site compared to bulkier oximes . Contradictions in efficacy across studies (e.g., variable for VX nerve agent) may arise from differences in assay pH or enzyme source .
Q. How can this compound derivatives be optimized for antitubercular activity, and what structural modifications enhance target selectivity?
Derivatives like O-aroyl-β-aminopropioamidoximes exhibit MIC values of 0.5–2 µg/mL against drug-resistant M. tuberculosis strains. Key modifications include:
- Introduction of electron-withdrawing groups (e.g., –NO₂) on the aryl ring to boost membrane permeability.
- Substitution at the β-position with thiomorpholine or piperazine to reduce cytotoxicity (IC₅₀ > 50 µM in HEK293 cells) . Structure-activity relationship (SAR) studies suggest planar geometries improve interaction with mycobacterial enzyme pockets .
Q. How should researchers address contradictions in reported coordination behavior of this compound with Ni(II) and Cu(II)?
Discrepancies arise from solvent and counterion effects. For example:
- In aqueous HCl, Ni(II) forms unstable [Ni(this compound)(H₂O)₃]⁺ complexes that decompose within hours.
- In ethanol, Cu(II) stabilizes as [Cu(this compound)₂(OH)]⁻ with a distorted geometry, verified by EPR spectroscopy . Methodological recommendations :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Characterize complexes via combined XRD, UV-Vis, and cyclic voltammetry to resolve ambiguities .
Methodological Tables
Table 1: pKa and solubility data for this compound and related oximes
| Compound | pKa | Solubility in H₂O (g/mL) |
|---|---|---|
| This compound | 8.3 | 1.07 |
| Diethyl ketoxime | 12.6 | 0.89 |
| Salicylaldoxime | 9.2 | 0.45 |
Table 2: Kinetic parameters for AChE reactivation by this compound
| Inhibitor | (M⁻¹min⁻¹) | pH | Source |
|---|---|---|---|
| Sarin | 7.4 | Human erythrocyte | |
| VX | 7.4 | Recombinant AChE | |
| Tabun | 8.0 | Porcine brain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
